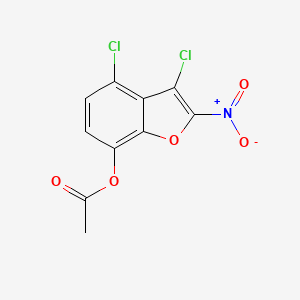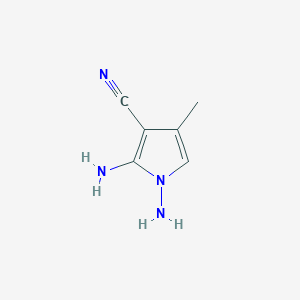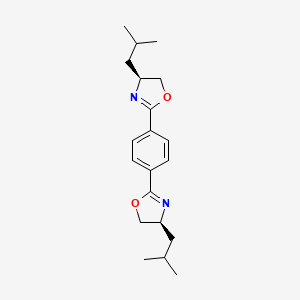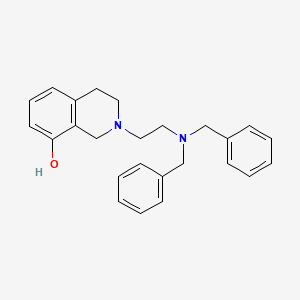
4-Phenylpyrogallol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenylpyrogallol is an organic compound belonging to the phenol family. It is characterized by the presence of a phenyl group attached to the pyrogallol structure, which consists of a benzene ring with three hydroxyl groups at positions 1, 2, and 3. This compound is known for its various applications in different fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: 4-Phenylpyrogallol can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the coupling of pyrogallol with diazotized p-aminoacetanilide in a regulated pH medium .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The Suzuki–Miyaura coupling reaction is favored for its efficiency and scalability.
化学反応の分析
Types of Reactions: 4-Phenylpyrogallol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: In alkaline solutions, this compound can undergo oxidation, leading to the formation of hydroxy-o-quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve electrophilic aromatic substitution, where the hydroxyl groups on the benzene ring can be substituted with other functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various substituted phenols.
科学的研究の応用
4-Phenylpyrogallol has a wide range of applications in scientific research:
作用機序
The mechanism by which 4-Phenylpyrogallol exerts its effects involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to quench free radicals and prevent oxidative damage to cellular components . The exact molecular targets and pathways involved in its antimicrobial and anticancer activities are still under investigation.
類似化合物との比較
Pyrogallol (1,2,3-Trihydroxybenzene): A simpler analog of 4-Phenylpyrogallol, known for its use in photography and as an oxygen absorber.
Phloroglucinol (1,3,5-Trihydroxybenzene): Another phenol derivative with similar antioxidant properties.
Uniqueness: this compound is unique due to the presence of the phenyl group, which enhances its reactivity and potential applications compared to its simpler analogs. This structural modification allows for more diverse chemical reactions and broader applications in various fields.
特性
CAS番号 |
3934-76-7 |
|---|---|
分子式 |
C12H10O3 |
分子量 |
202.21 g/mol |
IUPAC名 |
4-phenylbenzene-1,2,3-triol |
InChI |
InChI=1S/C12H10O3/c13-10-7-6-9(11(14)12(10)15)8-4-2-1-3-5-8/h1-7,13-15H |
InChIキー |
XRBNDLYHPCVYGC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C=C2)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-(4-Ethoxy-3,5-dimethoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid](/img/structure/B12879310.png)
![(R)-2'-(Di-m-tolylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12879318.png)

![5-Isoquinolinamine, N-[1-[(3-nitrophenyl)methyl]-3-pyrrolidinyl]-](/img/structure/B12879322.png)



![N-(4-Aminobutyl)-N-[2-(2-fluorophenyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12879329.png)



![4-Ethoxybenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12879344.png)
![3-(3-aminobenzo[d]isoxazol-6-yl)-N-cyclopropyl-4-methylbenzamide](/img/structure/B12879352.png)
